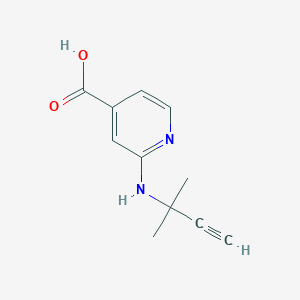

2-((2-Methylbut-3-yn-2-yl)amino)isonicotinic acid

CAS No.:

Cat. No.: VC17802207

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12N2O2 |

|---|---|

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | 2-(2-methylbut-3-yn-2-ylamino)pyridine-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H12N2O2/c1-4-11(2,3)13-9-7-8(10(14)15)5-6-12-9/h1,5-7H,2-3H3,(H,12,13)(H,14,15) |

| Standard InChI Key | QPCASOQBVHWMMI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C#C)NC1=NC=CC(=C1)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The compound’s IUPAC name, 2-(2-methylbut-3-yn-2-ylamino)pyridine-4-carboxylic acid, reflects its core structure: a pyridine ring with a carboxylic acid group at position 4 and a secondary amine at position 2 linked to a 2-methylbut-3-yn-2-yl group . Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 204.22 g/mol |

| SMILES | CC(C)(C#C)NC1=NC=CC(=C1)C(=O)O |

| InChIKey | QPCASOQBVHWMMI-UHFFFAOYSA-N |

| Synonyms | 1411608-91-7, AKOS013321450 |

The alkyne group in the 2-methylbut-3-yn-2-yl substituent introduces rigidity, while the carboxylic acid and amine groups enable hydrogen bonding and salt formation .

Synthesis and Reaction Pathways

Reaction Chemistry

The compound’s reactivity is dictated by three key moieties:

-

Carboxylic Acid: Capable of esterification, amidation, or salt formation.

-

Alkyne: Participates in cycloadditions (e.g., Huisgen) or metal-catalyzed couplings.

-

Secondary Amine: Susceptible to alkylation or oxidation.

For instance, the alkyne could undergo click chemistry with azides to form triazoles, enhancing molecular complexity for drug discovery.

Structural and Functional Analogues

Comparison with 4-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic Acid

A structurally related compound, 4-[(but-2-yn-1-yl)amino]pyridine-2-carboxylic acid (EvitaChem), shares the pyridinecarboxylic acid backbone but differs in substituent position and alkyne structure. Key contrasts include:

| Property | 2-((2-Methylbut-3-yn-2-yl)amino)isonicotinic Acid | 4-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic Acid |

|---|---|---|

| Molecular Formula | ||

| Alkyne Position | 3-yn (terminal) | 2-yn (internal) |

| Amino Group Position | 2-position | 4-position |

The terminal alkyne in the target compound may confer higher reactivity in metal-catalyzed reactions compared to the internal alkyne in the analogue.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume